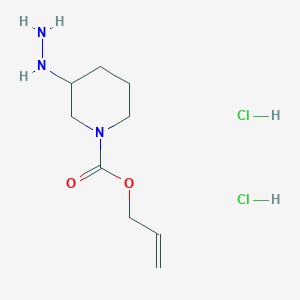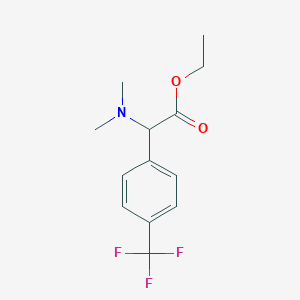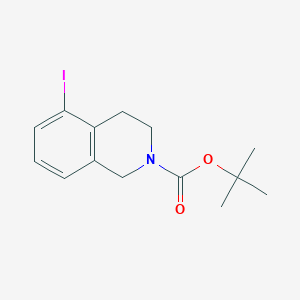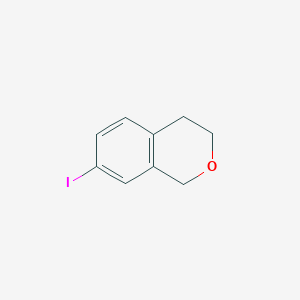
Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl: is a chemical compound with the molecular formula C(9)H({19})Cl(_2)N(_3)O(_2) It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Hydrazine Group: The hydrazine group is introduced via a nucleophilic substitution reaction, where a hydrazine derivative reacts with a suitable leaving group on the piperidine ring.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often involving the reaction of the piperidine derivative with carbon dioxide or a carboxylating agent.
Allylation: The allyl group is added through an allylation reaction, typically using allyl halides in the presence of a base.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl can undergo oxidation reactions, where the hydrazine group is oxidized to form various nitrogen-containing products.
Reduction: The compound can be reduced to form hydrazine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, hydrazine derivatives, and carboxylate compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its hydrazine group can form stable complexes with metal ions, making it a candidate for the development of metal-based drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the production of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers, while the piperidine ring provides structural stability. This allows the compound to modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine-1-carboxylate derivatives: These compounds share the piperidine ring and carboxylate group but lack the hydrazine and allyl groups.
Hydrazinyl derivatives: Compounds containing the hydrazine group but with different ring structures or substituents.
Allyl derivatives: Compounds with the allyl group attached to different molecular frameworks.
Uniqueness
Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl is unique due to the combination of its functional groups. The presence of the allyl, hydrazine, and piperidine moieties in a single molecule provides a versatile platform for chemical modifications and applications. This combination is not commonly found in other compounds, making it a valuable tool in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H19Cl2N3O2 |
|---|---|
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
prop-2-enyl 3-hydrazinylpiperidine-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H17N3O2.2ClH/c1-2-6-14-9(13)12-5-3-4-8(7-12)11-10;;/h2,8,11H,1,3-7,10H2;2*1H |
Clé InChI |
KPHVRJXDQVGDQO-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)N1CCCC(C1)NN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Fluoropyridin-4-YL)-2-(6-methylpyridin-2-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13034939.png)




![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)

![5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13034989.png)



![3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13035006.png)
![(3aR,4S,9bS)-6,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13035012.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B13035013.png)
